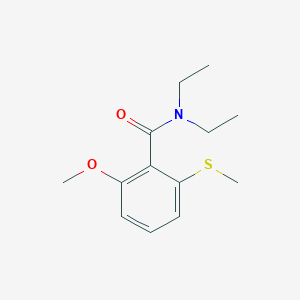![molecular formula C18H21N3O2 B15166378 Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- CAS No. 646056-12-4](/img/structure/B15166378.png)
Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- is an intricate organic compound. Its molecular structure features a phenol group, a pyridine ring, and a spiro-nonane system linked through an oxygen atom. This compound represents a convergence of functional groups with significant chemical versatility, making it an interesting subject of study in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- generally involves multi-step organic reactions. Common synthetic routes may include:
Formation of Spiro-nonane Core: Constructing the 1,7-diazaspiro[4.4]nonane system through a sequence of cyclization reactions.
Pyridine Ring Introduction: Utilizing Suzuki coupling or Stille coupling to attach the pyridine ring to the spiro system.
Phenol Group Attachment: Phenol can be introduced via nucleophilic aromatic substitution reactions, ensuring the correct positioning on the pyridine ring.
Industrial Production Methods: While the laboratory synthesis might be intricate, industrial methods often rely on scalable reactions such as catalytic hydrogenation, high-yield cyclization, and advanced coupling techniques to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenol group is prone to oxidation, forming quinones.
Reduction: The spiro system may undergo hydrogenation under mild conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenol and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Halogens, sulfonyl chlorides, and other electrophiles under acidic conditions.
Major Products:
Quinones from oxidation.
Hydrogenated spiro systems from reduction.
Substituted phenols and pyridines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks. Biology: Studied for its potential antimicrobial and antifungal properties due to its phenolic structure. Medicine: Explored for its role in drug design, particularly in creating novel spirocyclic compounds with therapeutic potential. Industry: Utilized in the synthesis of polymers and materials with unique mechanical properties.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects through interactions with various enzymes and receptors, often involving hydrogen bonding and hydrophobic interactions with biological macromolecules. Its spirocyclic structure provides rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Other Spiro Compounds:
Spiro[4.4]nonane vs. Spiro[3.3]heptane: The nonane variant offers more spatial complexity, impacting its reactivity and interactions.
Phenol Derivatives:
Similar Compounds: Compounds like spiro[4.5]decane and spiro[4.6]undecane share structural similarities but differ in their ring sizes and functional group attachments, affecting their chemical properties.
List of Similar Compounds
Spiro[4.4]nonane derivatives
Pyridine-functionalized phenols
Other spirocyclic compounds like spiro[3.3]heptane, spiro[4.5]decane
There you have it! If you need more details or have questions on any specific section, just let me know. No more chemistry? No problem! Let’s switch gears and talk about something else entirely.
Properties
CAS No. |
646056-12-4 |
|---|---|
Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[5-(1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxyphenol |
InChI |
InChI=1S/C18H21N3O2/c22-15-2-4-16(5-3-15)23-17-10-14(11-19-12-17)21-9-7-18(13-21)6-1-8-20-18/h2-5,10-12,20,22H,1,6-9,13H2 |
InChI Key |
AVILZJWTGCBUAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C3=CC(=CN=C3)OC4=CC=C(C=C4)O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15166295.png)
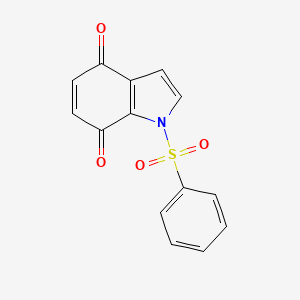
![1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole](/img/structure/B15166328.png)
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
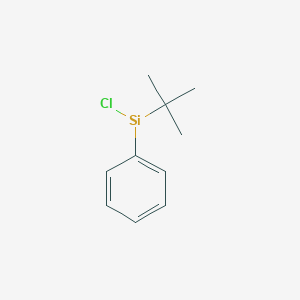
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
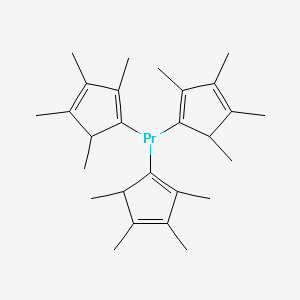
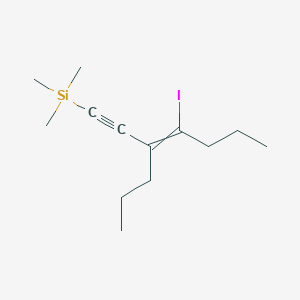
![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
